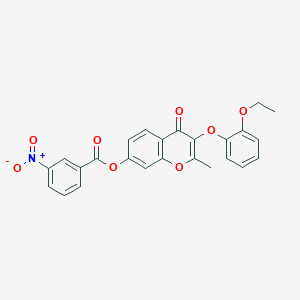![molecular formula C24H24N2O5S B3531762 2-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-N-phenylbenzamide](/img/structure/B3531762.png)
2-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-N-phenylbenzamide
Vue d'ensemble
Description
2-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-N-phenylbenzamide, commonly known as MS023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
MS023 binds to the active site of LSD1 and prevents its demethylase activity, leading to an accumulation of histone methylation and subsequent changes in gene expression. This mechanism of action has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
MS023 has been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MS023 has several advantages for lab experiments, including its high potency and selectivity for LSD1, as well as its ability to penetrate cell membranes and inhibit LSD1 activity in vivo. However, it has limited solubility in water and can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For the study of MS023 include the development of more potent and selective inhibitors of LSD1, as well as the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the combination of MS023 with other therapies, such as immunotherapy, may enhance its therapeutic efficacy.
Applications De Recherche Scientifique
MS023 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. LSD1 has been implicated in the progression of various types of cancer, making it an attractive target for drug development.
Propriétés
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylphenyl)methoxy]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c27-24(25-20-6-2-1-3-7-20)22-8-4-5-9-23(22)31-18-19-10-12-21(13-11-19)32(28,29)26-14-16-30-17-15-26/h1-13H,14-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJHLJZBHDZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-nitrophenyl)-2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B3531682.png)
![1-{4-[(4-biphenylyloxy)methyl]phenyl}ethanone](/img/structure/B3531684.png)
![4-(4-{[(2-chlorophenoxy)acetyl]amino}benzoyl)benzoic acid](/img/structure/B3531697.png)
![2-(4-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylpropanamide](/img/structure/B3531698.png)
![4-({[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B3531702.png)

![N-(2,4-dichlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3531711.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3531718.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-thiophenecarboxylate](/img/structure/B3531727.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531728.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3531735.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3531742.png)
![4-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B3531745.png)
![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3531753.png)